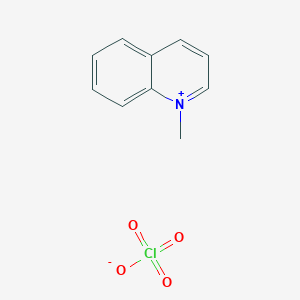

1-((3-氟苯基)磺酰基)-4-((2-甲基-1H-咪唑-1-基)甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

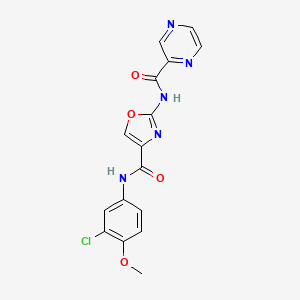

The compound "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" is a structurally complex molecule that may be related to various sulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide and piperidine derivatives, which can be used to infer possible characteristics and activities of the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the reaction of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine, as described in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . This suggests that the synthesis of "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" could potentially follow a similar pathway, with appropriate modifications to incorporate the 3-fluorophenyl and 2-methyl-1H-imidazol-1-yl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of the compounds . Similarly, the introduction of N-alkyl substitution on the 4-piperidin-1-yl-phenylamine has been shown to increase the potency of beta(3) agonists while maintaining selectivity . These findings suggest that the molecular structure of "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" would be critical in determining its biological activity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be diverse. For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves substitution reactions at the oxygen atom with different electrophiles . This indicates that the "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" may also undergo various substitution reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a 1,3,4-oxadiazole moiety and subsequent N-substitution has been shown to yield compounds with moderate to significant antibacterial activity . Therefore, the specific substituents present in "1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" would be expected to play a key role in its physical and chemical properties, as well as its biological activity.

科学研究应用

神经阻滞特性

- 一项研究表明,与1-((3-氟苯基)磺酰基)-4-((2-甲基-1H-咪唑-1-基)甲基)哌啶结构相关的化合物具有展示神经阻滞特性的潜力。这些化合物被发现不具有抗痉挛作用,或者仅具有微弱的抗痉挛作用,并且类似于克洛扎平等非典型神经阻滞剂的特性。这可能意味着在神经精神疾病(Perregaard et al., 1992)中的潜在用途。

5-羟色胺拮抗

- 涉及类似化学结构的研究表明,这些化合物具有强大的5-羟色胺 5-HT2 受体亲和力,并且相对于多巴胺 D2 受体具有选择性。这表明在需要调节5-羟色胺受体的情况下可能有应用(Andersen et al., 1992)。

抗癌潜力

- 几项研究已经探讨了与该化合物结构相关的衍生物作为抗癌剂的潜力。这些研究表明,由于这些化合物在抑制癌细胞生长方面表现出有希望的功效(Rehman et al., 2018),因此这些化合物在癌症治疗中可能有用,(Henry, 2006)。

酶抑制

- 已经证明该化合物的衍生物具有酶抑制特性,特别是对丁酰胆碱酯酶(BChE)的抑制作用。这表明在 BChE 在疾病中发挥作用的情况下,例如阿尔茨海默病(Khalid et al., 2016),这些化合物可能具有潜在的治疗应用。

药代动力学和代谢

- 对具有类似结构的化合物的研究为了解它们的药代动力学提供了见解,包括水解介导的清除和代谢途径。这些知识对于了解药物在体内的行为至关重要,这对于治疗应用是必不可少的(Teffera et al., 2013)。

合成和结构分析

- 研究还集中在合成和结构分析与1-((3-氟苯基)磺酰基)-4-((2-甲基-1H-咪唑-1-基)甲基)哌啶相关的化合物上。这些研究对于开发新的治疗剂和了解它们的作用机制至关重要(Bermejo et al., 2000)。

抗菌特性

- 一些衍生物显示出有希望的抗菌活性,表明它们可能在治疗细菌感染方面有用(Qi, 2014)。

属性

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZKAJOWUWYPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

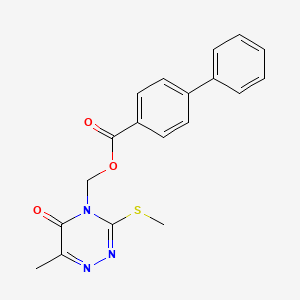

![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)

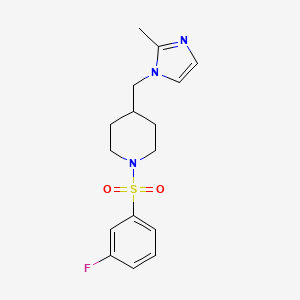

![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)

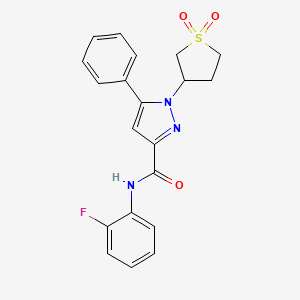

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)